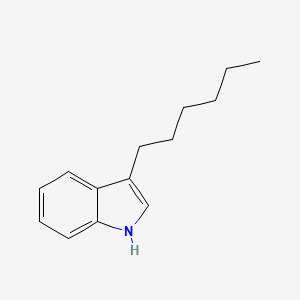
3-hexyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hexyl-1H-indole is a useful research compound. Its molecular formula is C14H19N and its molecular weight is 201.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-Hexyl-1H-indole and its derivatives have garnered attention in medicinal chemistry due to their potential therapeutic properties. The structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research has shown that indole derivatives can exhibit anticancer properties. For instance, studies indicate that certain indole compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Antimicrobial Properties
Indole derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. For example, compounds within this class have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some studies suggest that indole derivatives may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Biological Research
The biological applications of this compound extend beyond direct therapeutic uses. Its role as a biochemical probe in research is notable.
Biochemical Pathway Studies
Researchers utilize indole derivatives to explore biochemical pathways due to their ability to interact with specific enzymes and receptors. This interaction can help elucidate the roles of these pathways in health and disease, providing insights into potential therapeutic targets .
Neuroprotective Effects
Some studies have indicated that indole derivatives may have neuroprotective effects, potentially offering benefits in neurodegenerative conditions. The mechanisms behind these effects are still under investigation but may involve antioxidant activity or modulation of neurotransmitter systems .
Materials Science
The unique structural characteristics of this compound also open avenues for applications in materials science.
Organic Electronics
Indole derivatives are being explored for their use in organic electronic devices due to their electronic properties. The ability to modify the electronic characteristics through structural changes makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
Polymer Chemistry
In polymer chemistry, this compound can serve as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices may improve thermal stability or mechanical properties, making it valuable for various industrial applications .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
52604-06-5 |
|---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
3-hexyl-1H-indole |
InChI |
InChI=1S/C14H19N/c1-2-3-4-5-8-12-11-15-14-10-7-6-9-13(12)14/h6-7,9-11,15H,2-5,8H2,1H3 |
InChI-Schlüssel |
KOCUSTAUIJDXER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













